molecular formula C6H10O2 B2719003 {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol CAS No. 1363154-56-6

{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol

Cat. No.: B2719003
CAS No.: 1363154-56-6
M. Wt: 114.144
InChI Key: SDPNLKIKZMFGRC-UHFFFAOYSA-N
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Description

Structural Features and Unique Chemical Topology of the 2-Oxabicyclo[3.1.0]hexane System

The 2-oxabicyclo[3.1.0]hexane system is a bicyclic ether characterized by the fusion of a five-membered tetrahydrofuran (B95107) ring and a three-membered cyclopropane (B1198618) ring. This fusion results in a compact, rigid, and sterically demanding three-dimensional structure. The chemical topology is defined by the shared bond between the two rings, creating a strained framework that significantly influences its reactivity and conformational properties.

The parent compound, 2-Oxabicyclo[3.1.0]hexane, possesses the molecular formula C₅H₈O. alfa-chemistry.com The fusion of the cyclopropane ring introduces significant angle strain, making the system conformationally constrained. This rigidity is a key feature, as it mimics the puckered conformations of sugar rings found in natural nucleosides, such as the tetrahydrofuran ring of ribose. acs.orgresearchgate.net In derivatives like {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol, the substituent is located on the cyclopropane portion of the scaffold, providing a reactive handle extending from the core structure.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₁₀O₂
Monoisotopic Mass 114.06808 Da
SMILES C1COC2C1C2CO
InChI Key SDPNLKIKZMFGRC-UHFFFAOYSA-N

Data sourced from PubChem. uni.lu

Prevalence and Significance of Bicyclic Ring Systems in Advanced Synthetic Targets

Bicyclic compounds, which contain two fused rings, are of immense interest in organic synthesis because they serve as foundational building blocks for more complex molecules. numberanalytics.com Their rigid structures offer a level of conformational control that is difficult to achieve with acyclic or monocyclic systems. This structural pre-organization can be advantageous in designing molecules that bind selectively to biological targets.

The significance of bicyclic systems is particularly evident in medicinal chemistry and drug discovery. A substantial percentage of small-molecule drugs approved by the FDA contain a nitrogen heterocycle, with bicyclic variants playing a unique role. bldpharm.com Over half of all known drugs feature a bicyclic ring system. ontosight.ai These scaffolds are prevalent in a wide array of natural products, including terpenes, steroids, and alkaloids, as well as in numerous synthetic drugs. fiveable.me The incorporation of bicyclic motifs can improve pharmacokinetic properties by increasing the fraction of sp3-hybridized carbons, a strategy known as "escaping flatland," which correlates with a higher probability of clinical success. bldpharm.com

Positioning of this compound as a Key Synthon and Scaffold Element

This compound is positioned as a valuable synthetic intermediate, or synthon, precisely because it combines the unique conformational constraints of the 2-oxabicyclo[3.1.0]hexane core with a versatile functional group. The primary hydroxyl group (-CH₂OH) is readily modified, allowing for its incorporation into larger, more complex molecular architectures through reactions such as esterification, etherification, or conversion to other functional groups.

The most prominent application of this scaffold is in the synthesis of conformationally restricted nucleoside analogues. researchgate.net In this context, the 2-oxabicyclo[3.1.0]hexane framework serves as a bioisostere for the furanose ring of natural nucleosides. By locking the sugar-mimicking portion of the molecule into a specific pucker or conformation, these analogues can exhibit enhanced binding affinity and selectivity for target enzymes like viral polymerases or reverse transcriptases. researchgate.netnih.gov This makes the scaffold a critical element in the development of potential antiviral and antitumor agents. mdpi.com

Historical Context and Evolution of Research on Oxabicyclo[3.1.0]hexane Frameworks

Research into oxabicyclo[3.1.0]hexane frameworks is closely tied to the development of synthetic methodologies for constructing fused cyclopropane rings. A key reaction in the synthesis of this scaffold is the Simmons-Smith cyclopropanation, or related variations, applied to dihydrofuran precursors. researchgate.netmdpi.com The ability to stereoselectively create the cyclopropane ring fused to the oxygen-containing heterocycle was a critical step, enabling access to these complex structures.

Initial interest in these frameworks was driven by their unique structural and stereochemical properties. fiveable.me Over time, as the principles of rational drug design evolved, the concept of using conformationally locked scaffolds to probe and enhance protein-ligand interactions gained prominence. bldpharm.com This led to a surge in research on scaffolds like 2-oxabicyclo[3.1.0]hexane. The focus shifted from purely synthetic explorations to the application of these frameworks in medicinal chemistry, particularly for creating nucleoside analogues with constrained conformations to improve biological activity. researchgate.netnih.gov

Research Objectives and Scope of Investigation for {2-Oxabicyclo[3.1.0]methanol}

The primary research objective for investigating this compound and its parent scaffold is its application in the synthesis of novel therapeutic agents. The scope of this research is largely focused on medicinal chemistry, with specific goals including:

Synthesis of Conformationally Locked Nucleosides: The principal aim is to use the 2-oxabicyclo[3.1.0]hexane template as a rigid sugar substitute to synthesize nucleoside analogues incorporating the five naturally occurring nucleic acid bases. researchgate.net

Exploration of Structure-Activity Relationships (SAR): By incorporating this rigid scaffold, researchers can systematically study how the conformational restriction of the sugar moiety affects biological activity. This helps in understanding the optimal geometry for binding to specific enzymes or receptors. nih.gov

Development of Antiviral and Anticancer Agents: A major goal is the discovery of new drugs. Nucleoside analogues are a well-established class of antiviral and anticancer agents, and it is hypothesized that the unique conformational properties imparted by the 2-oxabicyclo[3.1.0]hexane scaffold can lead to compounds with improved potency and selectivity. mdpi.com

Investigation of Novel Synthetic Routes: Ongoing research also involves refining and developing new, efficient synthetic pathways to access this compound and its derivatives, making these valuable building blocks more accessible for broader chemical exploration. acs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxabicyclo[3.1.0]hexan-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-3-5-4-1-2-8-6(4)5/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPNLKIKZMFGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 2 Oxabicyclo 3.1.0 Hexan 6 Yl Methanol

Epoxide Ring-Opening Reactions

The 2-oxabicyclo[3.1.0]hexane core contains a highly strained epoxide ring. This strain is the driving force for ring-opening reactions, which can be initiated by various nucleophiles.

The opening of the epoxide ring can proceed via nucleophilic attack, with the regioselectivity and stereochemistry being dependent on the reaction conditions. nih.gov

In nucleophilic ring-opening reactions of substituted 6-oxabicyclo[3.1.0]hexane systems, the attack of the nucleophile generally occurs at the carbon atom that is less sterically hindered. For example, in the reaction of (1R,2R,4R,5R)-4-((triisopropylsilyl)oxy)-6-oxabicyclo[3.1.0]hexan-2-ol with sodium azide (B81097), the azide ion attacks the C5 position, leading to the formation of (1R,2S,3R,4R)-2-azido-4-((triisopropylsilyl)oxy)cyclopentane-1,3-diol. nih.gov This demonstrates a preference for attack at the carbon atom distal to the existing hydroxyl substituent. The regiochemistry is dictated by the SN2 mechanism, where the nucleophile approaches the less substituted or sterically accessible carbon atom. nih.gov

Table 1: Regioselectivity in Nucleophilic Epoxide Ring-Opening
Substrate AnalogueNucleophileSite of AttackReference
(1R,2R,4R,5R)-4-((triisopropylsilyl)oxy)-6-oxabicyclo[3.1.0]hexan-2-olSodium Azide (NaN₃)C5 (less substituted carbon) nih.gov

The ring-opening of epoxides via an SN2 mechanism proceeds with an inversion of stereochemistry at the center of attack. nih.gov This is observed in the reaction of (1R,2R,4R,5R)-4-((triisopropylsilyl)oxy)-6-oxabicyclo[3.1.0]hexan-2-ol with sodium azide, which results in a product with a trans-diaxial arrangement of the incoming nucleophile (azide) and the departing epoxide oxygen (which becomes a hydroxyl group). nih.gov The reaction proceeds with anti-selectivity. thieme-connect.de This stereochemical control is a key feature of epoxide chemistry, allowing for the synthesis of specific diastereomers. nih.gov

The conditions under which the epoxide ring-opening is performed have a profound influence on the regiochemical outcome, especially with unsymmetrical epoxides.

Basic or Neutral Conditions : Under basic or neutral conditions, the reaction follows a pure SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide. This is because the epoxide oxygen is a poor leaving group (alkoxide), and the ring opening requires a direct "push" from a potent nucleophile. nih.gov An example is the attack of sodium azide in DMF, which is a basic nucleophile. nih.gov

Acidic Conditions : Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group (a hydroxyl group). This protonated intermediate develops a partial positive charge on the adjacent carbon atoms. The nucleophilic attack then occurs preferentially at the more substituted carbon, as this carbon can better stabilize the developing positive charge. The mechanism is considered a hybrid between SN1 and SN2. An example of an acid-catalyzed ring-opening involves using pyridinium (B92312) p-toluenesulfonate (PPTS).

The proximity of the hydroxymethyl group or derivatives attached to the 2-oxabicyclo[3.1.0]hexane scaffold can lead to intramolecular reactions. In the synthesis of conformationally locked nucleosides, it was observed that pyrimidine (B1678525) derivatives built on a 6-oxabicyclo[3.1.0]hexane system are unstable. researchgate.net These molecules undergo a facile intramolecular epoxide ring-opening. The N-3 atom of the pyrimidine ring acts as an internal nucleophile, attacking one of the epoxide carbons. This cascade reaction leads to the formation of a new heterocyclic anhydride (B1165640) structure. researchgate.net This reactivity highlights the susceptibility of the strained epoxide to attack by suitably positioned internal nucleophiles.

Nucleophilic Attack on the Strained Ring System

Reactions at the Hydroxymethyl Functional Group

The primary alcohol of the hydroxymethyl group on {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol can undergo various transformations, including oxidation, reduction from a precursor, and conversion to a leaving group for substitution reactions.

Several synthetic routes utilize derivatives of this compound and involve transformations of the C6-substituent. For instance, the alcohol can be obtained by the reduction of a corresponding ester or carboxylic acid. The reduction of methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate derivatives has been accomplished using reducing agents like Diisobutylaluminium hydride (DIBAL-H) in toluene (B28343) or Lithium aluminium hydride (LAH) in THF. nih.govuni-regensburg.de

Conversely, the hydroxymethyl group can be oxidized. A two-step procedure involving a Swern oxidation can first convert the alcohol to the corresponding aldehyde, which can then be further oxidized to a carboxylic acid using sodium chlorite (B76162). nih.gov

Furthermore, the hydroxyl group can be activated to facilitate nucleophilic substitution. It can be converted into a good leaving group, such as a methanesulfonic acid ester (mesylate), by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine (B128534). This mesylate is a valuable intermediate that can then react with nucleophiles. For example, in the synthesis of fungicidal compounds, a similar mesylate derivative was reacted with the sodium salt of 1,2,4-triazole (B32235) to yield the final azolylmethyl-oxabicyclohexane product.

Table 2: Summary of Reactions at the Hydroxymethyl Group
Reaction TypeReagentsProduct Functional GroupReference
Reduction (from Ester)DIBAL-HAlcohol nih.gov
Reduction (from Ester)LiAlH₄ (LAH)Alcohol uni-regensburg.de
OxidationSwern Oxidation (e.g., Oxalyl chloride, DMSO, Et₃N)Aldehyde nih.gov
Oxidation (from Aldehyde)Sodium chlorite (NaClO₂)Carboxylic Acid nih.gov
Activation/Substitution1. Methanesulfonyl chloride, Et₃N 2. 1,2,4-Triazole, NaHTriazolylmethyl

Derivatization for Synthetic Manipulation

The hydroxyl group of this compound is a key functional handle that allows for a variety of chemical transformations. These derivatizations are crucial for manipulating the molecule in multi-step synthetic sequences, often by converting the hydroxyl group into a better leaving group, protecting it during reactions at other sites, or altering its electronic and steric properties.

Esterification and etherification are fundamental reactions for protecting the primary alcohol of this compound and its derivatives. These protecting groups prevent unwanted side reactions during subsequent synthetic steps.

Etherification : Benzyl (B1604629) ethers are commonly used protective groups. For instance, 2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexane has been synthesized as a stable intermediate in synthetic pathways. wisc.edu This strategy is employed to shield the hydroxyl functionality while other parts of the molecule undergo modification. sci-hub.se

Esterification : Acetate (B1210297) esters also serve as effective protecting groups. The formation of an acetate from the corresponding alcohol is a standard procedure. In one synthetic sequence, an acetate derivative was prepared and later cleaved by treatment with sodium hydride in methanol (B129727) to regenerate the alcohol, demonstrating the utility of this protective strategy. nih.gov

These reactions are summarized in the table below.

Reaction TypeReagent/Condition ExampleProduct TypePurpose
EtherificationNaH, Benzyl Bromide (BnBr)Benzyl EtherProtection of hydroxyl group
EsterificationAcetic Anhydride, Pyridine (B92270)Acetate EsterProtection of hydroxyl group
De-etherificationH₂, Pd/CAlcoholDeprotection
De-esterificationNaH, MethanolAlcoholDeprotection

The primary alcohol of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen reagents and reaction conditions. libretexts.org These transformations are pivotal for introducing carbonyl functionalities, which are versatile intermediates for forming carbon-carbon or carbon-heteroatom bonds.

Primary alcohols are first oxidized to aldehydes, which can then undergo further oxidation to carboxylic acids. libretexts.org Specific examples involving the 2-oxabicyclo[3.1.0]hexane scaffold include:

Oxidation to Aldehyde : The use of Dess-Martin periodinane in dichloromethane (B109758) is an effective method for converting the primary alcohol to the corresponding aldehyde with high efficiency. sci-hub.se

Oxidation to Carboxylic Acid : A more vigorous oxidation using a catalytic amount of ruthenium(III) chloride with sodium periodate (B1199274) as the stoichiometric oxidant can convert the alcohol directly to a carboxylic acid. nih.gov

The choice of oxidant is critical for controlling the outcome of the reaction, as shown in the following table.

Starting MaterialOxidizing Agent(s)ProductReference
((1R,4R,5R)-4-tert-Butyldiphenylsilyloxymethyl-2-oxabicyclo[3.1.0]hexan-1-yl)methanolRuthenium(III) chloride, Sodium periodate(1R,4R,5R)-4-tert-Butyldiphenylsilyloxymethyl-2-oxabicyclo[3.1.0]hexane-1-carboxylic acid nih.gov
(1S,3R,5S,6R)-6-(benzyloxymethyl)-2-oxabicyclo[3.1.0]hexan-3-olDess-Martin periodinane(1S,5S,6R)-6-(benzyloxymethyl)-2-oxabicyclo[3.1.0]hexan-3-one sci-hub.se

Conversion of the hydroxyl group to a halide or a sulfonate ester is a common strategy to transform it into a good leaving group for nucleophilic substitution reactions.

Sulfonylation : Sulfonate esters, such as tosylates or mesylates, are excellent leaving groups. While direct sulfonylation of this compound is not extensively detailed in the provided literature, this standard organic transformation is a key step in many synthetic routes. The process typically involves reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. google.com The resulting sulfonate ester is highly susceptible to displacement by a wide range of nucleophiles. The chemoselective amination of halo(het)arene sulfonyl halides has been studied, indicating the broad utility of sulfonyl derivatives in synthesis. chemrxiv.org

Halogenation : Direct conversion of the alcohol to a halide can be achieved using various reagents. For example, thionyl chloride can be used to produce the corresponding chloride. These halogenated derivatives serve as precursors for further functionalization, such as in coupling reactions or the introduction of other heteroatoms.

Mitsunobu Reactions and Related Inversions of Configuration

The Mitsunobu reaction is a powerful method for the stereospecific conversion of primary and secondary alcohols into a variety of functional groups, including esters, ethers, and azides, with a complete inversion of configuration at the reacting carbon center. strath.ac.uk This reaction has been extensively applied to alcohols on the 2-oxabicyclo[3.1.0]hexane scaffold, particularly in the synthesis of nucleoside analogues. cuni.czresearchgate.net

In a typical Mitsunobu reaction, the alcohol is activated with a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in situ activation facilitates nucleophilic attack by a wide range of pronucleophiles.

Key research findings include:

Nucleoside Synthesis : The Mitsunobu reaction has been successfully used to couple purine (B94841) and pyrimidine bases to the bicyclic alcohol core. For example, 6-chloropurine (B14466) was coupled to an epoxy alcohol derivative of the 2-oxabicyclo[3.1.0]hexane system to produce the desired N-9 alkylated nucleoside precursor in reproducible yields. cuni.cz Similarly, N³-benzoylthymine was coupled under Mitsunobu conditions to afford the desired N-1 alkylated product.

Low Yields and Steric Hindrance : The yields of these coupling reactions can sometimes be low. This has been attributed to the fixed conformation of the bicyclo[3.1.0]hexane system, where the fused cyclopropyl (B3062369) group may sterically hinder the backside attack required for the Sₙ2-like displacement. nih.gov

Intramolecular Participation : The epoxide-like character of the fused cyclopropane (B1198618) ring can sometimes lead to intramolecular side reactions, complicating the synthesis of certain pyrimidine derivatives.

The table below summarizes representative Mitsunobu reactions involving the 2-oxabicyclo[3.1.0]hexane system.

Alcohol SubstrateNucleophileReagentsProductYieldReference
Epoxy alcohol 136-ChloropurinePPh₃, DEADN-9 Alkylated Purine36%
Epoxy alcohol 13N³-BenzoylthyminePPh₃, DEADN-1 Alkylated Thymine48%
Alcohol (2S)-146-ChloropurinePPh₃, DEADProtected 6-chloropurine nucleoside21% nih.gov
Alcohol (2S)-142-Amino-6-chloropurine (B14584)PPh₃, DEADProtected 2-amino-6-chloropurine nucleosideN/A nih.gov

Reactions of the Bicyclic Skeleton

Cycloaddition Reactions

The bicyclo[3.1.0]hexane skeleton contains a strained cyclopropane ring, which can participate in cycloaddition reactions. These reactions involve the cleavage of one of the cyclopropane bonds and the formation of a new, larger ring system.

A notable example is the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes to generate 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org While the substrate is not this compound itself, this research highlights the inherent reactivity of the bicyclic core. In these reactions, the cyclopropane or cyclopropene (B1174273) acts as the dipolarophile, reacting with a 1,3-dipole. The reaction mechanism has been studied using density functional theory (DFT), which found the cycloaddition to be controlled by the interaction between the HOMO of the cyclopropene and the LUMO of the ylide. beilstein-journals.org Such reactions proceed with high diastereoselectivity, affording complex spirocyclic structures. beilstein-journals.org

The Simmons-Smith cyclopropanation is a key reaction to form the 2-oxabicyclo[3.1.0]hexane scaffold itself from an unsaturated precursor, which is a type of cycloaddition. nih.gov The reactivity of the formed cyclopropane ring can also be harnessed in ring-opening or rearrangement cascades initiated by Lewis acids or transition metals, leading to diverse molecular architectures. colab.ws

Rearrangement Processes

The bicyclic framework of this compound, characterized by a strained cyclopropane ring fused to a tetrahydrofuran (B95107) ring, is susceptible to various rearrangement reactions, primarily driven by the release of ring strain. These transformations are typically promoted by acid catalysis, leading to the formation of more stable carbocyclic systems.

One of the principal rearrangement pathways for derivatives of the 2-oxabicyclo[3.1.0]hexane system involves an acid-catalyzed ring-opening of the epoxide-like structure, followed by a rearrangement to yield substituted cyclopentene (B43876) methanol derivatives. This transformation is mechanistically significant as it provides a route to functionalized five-membered rings from a compact bicyclic precursor.

Detailed research into the rearrangement of oxaspiroheptane derivatives, which are structurally analogous to the 2-oxabicyclo[3.1.0]hexane system, has elucidated the conditions under which such processes occur. For instance, the treatment of these compounds with an acid catalyst in an organic solvent facilitates a rearrangement to cyclopentene methanol derivatives.

The proposed mechanism for this rearrangement begins with the protonation of the oxygen atom in the 2-oxabicyclo[3.1.0]hexane ring by an acid catalyst. This is followed by the cleavage of a C-O bond, which alleviates the strain of the bicyclic system and generates a carbocation intermediate. Subsequent rearrangement of this intermediate, likely through a hydride or alkyl shift, leads to the formation of a more stable cyclopentenyl system. The final step involves the deprotonation of the hydroxyl group to yield the cyclopentene methanol derivative.

The reaction conditions for these types of rearrangements are generally mild, with temperatures ranging from 0°C to 40°C. The choice of solvent and acid catalyst can influence the reaction rate and the distribution of products. Ethereal solvents such as dioxane, tetrahydrofuran (THF), and diethyl ether are commonly employed.

The table below summarizes representative data for the acid-catalyzed rearrangement of a derivative of the 2-oxabicyclo[3.1.0]hexane system, as described in the patent literature.

Starting MaterialAcid CatalystSolventTemperature (°C)Reaction Time (h)Product
Oxaspiroheptane derivativeAcidic mediumDioxane, THF, or Diethyl Ether0 - 401 - 5Cyclopentene methanol derivative

This data is based on the rearrangement of a related oxaspiroheptane derivative as a proxy for the reactivity of this compound.

Further investigations into the rearrangement of this compound itself are needed to fully characterize the scope and limitations of this transformation, including the specific yields and the influence of different substituents on the bicyclic core.

Stereochemical Aspects and Conformational Analysis

Chirality and Stereoisomerism in the 2-Oxabicyclo[3.1.0]hexane System

The 2-oxabicyclo[3.1.0]hexane framework is inherently chiral. The fusion of the cyclopropane (B1198618) ring (C1-C6-C5) onto the tetrahydrofuran (B95107) ring (O2-C3-C4-C5-C1) creates multiple stereocenters. For the parent alcohol, {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol, the key stereocenters are typically C1, C5, and C6. This results in the potential for multiple stereoisomers.

The stereochemistry is often described using endo and exo nomenclature to denote the relative orientation of substituents. For instance, the hydroxymethyl group at the C6 position can be endo (pointing towards the five-membered ring) or exo (pointing away from it). The fusion of the cyclopropane ring introduces significant strain, forcing the five-membered tetrahydrofuran ring into a fixed envelope or twist conformation, unlike the flexible pseudorotation seen in typical furanose rings. nih.govwgtn.ac.nz This conformational locking is a direct result of the bicyclic structure. As a result, diastereomers arising from the different spatial arrangements of the substituents are stable and not interconvertible.

Methods for Stereochemical Assignment

Determining the precise three-dimensional arrangement of atoms is critical for understanding the properties and function of this compound and its derivatives. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative stereochemistry of the 2-oxabicyclo[3.1.0]hexane system. Proton-proton coupling constants (³J values) are particularly informative as their magnitude is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.

In a key study involving the synthesis of diastereomeric 2-oxabicyclo[3.1.0]hexane derivatives, the stereochemistry was assigned based on the coupling patterns of the proton at C5 (H5). nih.gov

For the major isomer, formed via a predicted α-cyclopropanation, the H5 proton appeared as a doublet of doublets (dd). It showed couplings to the two cyclopropyl (B3062369) protons (H6a and H6b) but, crucially, no coupling to the proton at C4 (H4). This lack of coupling indicates a dihedral angle of approximately 90° between H4 and H5, confirming the specific stereochemical arrangement. nih.gov

In contrast, the minor isomer displayed a more complex doublet of doublets of doublets (ddd) pattern for H5. This arose from couplings to both cyclopropyl protons as well as a significant coupling to H4, indicating a different dihedral angle and thus a different diastereomeric structure. nih.gov

The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds. NOE data can corroborate assignments made from coupling constants by confirming the spatial proximity of specific protons, for instance, between a substituent on the cyclopropane ring and protons on the tetrahydrofuran ring, thereby establishing their relative cis or trans orientation. rsc.org

Table 1: Representative ¹H NMR Coupling Constants for Stereochemical Assignment of 2-Oxabicyclo[3.1.0]hexane Diastereomers nih.gov
IsomerProton SignalCoupling PatternObserved Coupling Constants (Hz)Stereochemical Interpretation
Major Isomer (α-cyclopropanation)H5ddJ(H5, H6a) = 9.3 J(H5, H6b) = 4.8 J(H5, H4) = 0Dihedral angle between H4 and H5 is ~90°, consistent with the predicted trans relationship.
Minor Isomer (β-cyclopropanation)H5dddJ(H5, H6a) = 9.4 J(H5, H6b) = 4.9 J(H5, H4) = 4.9Significant H4-H5 coupling indicates a smaller dihedral angle, confirming a different diastereomeric structure.

While NMR provides excellent information on relative stereochemistry in solution, single-crystal X-ray crystallography offers unambiguous and definitive determination of the absolute and relative stereochemistry in the solid state. For novel bicyclic systems or when NMR data is inconclusive, converting the alcohol into a crystalline derivative (e.g., a benzoate (B1203000) or p-nitrobenzoate) is a common strategy. The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, confirming the exact conformation of the rings and the spatial orientation of all substituents. nih.govuni-regensburg.de For example, the crystal structure of a related 3-oxabicyclo[3.1.0]hexane derivative confirmed the boat-like disposition of the ring system, validating assignments that had been previously made using NMR spectroscopy. nih.gov

Control of Stereochemistry in Synthetic Pathways

The synthesis of specific stereoisomers of this compound is a significant focus of research, enabling access to enantiomerically pure building blocks for various applications.

Stereocontrol in the synthesis of the 2-oxabicyclo[3.1.0]hexane system is most often achieved during the formation of the cyclopropane ring. A common and effective strategy is the diastereoselective cyclopropanation of a suitable 2,5-dihydrofuran (B41785) precursor. researchgate.net

Substrate-Controlled Cyclopropanation: The Simmons-Smith reaction (using diethylzinc (B1219324) and diiodomethane) or related cyclopropanation reactions are frequently employed. The facial selectivity of the carbene addition to the double bond of the dihydrofuran ring is directed by existing stereocenters on the precursor molecule, such as bulky protecting groups or other substituents. This substrate control leads to the preferential formation of one diastereomer over another. nih.govresearchgate.net

Catalytic Enantioselective Synthesis: For the synthesis of enantiomerically pure compounds, chiral catalysts are used. Dirhodium(II) complexes with chiral ligands, for example, are known to catalyze the asymmetric cyclopropanation of alkenes with diazo compounds, yielding cyclopropanes with high enantiomeric excess. researchgate.netresearchgate.net Such methods allow for the synthesis of a specific enantiomer of the bicyclic scaffold.

Table 2: General Strategies for Stereocontrolled Synthesis
MethodKey Reagents/CatalystsPrinciple of StereocontrolTypical Outcome
Diastereoselective CyclopropanationSimmons-Smith (Et₂Zn, CH₂I₂) Diazo compounds with metal catalystsExisting stereocenters on the dihydrofuran precursor direct the approach of the reagent to one face of the double bond.Formation of a mixture of diastereomers with one predominating.
Enantioselective CyclopropanationDiazo compounds with chiral catalysts (e.g., chiral Rh(II) or Cu(I) complexes)The chiral catalyst environment creates a diastereomeric transition state, favoring the formation of one enantiomer.Formation of a specific enantiomer with high enantiomeric excess (ee).

When a synthesis produces a racemic mixture (an equal mixture of enantiomers), separation into the individual enantiomers is required. This process is known as resolution.

Formation of Diastereomeric Salts: This classical resolution technique is highly effective for chiral alcohols and their derivatives. The racemic alcohol is first converted to a carboxylic acid derivative or another functional group that can form a salt. This derivative is then reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral amine like brucine (B1667951) or a chiral acid like (+)-tartaric acid). libretexts.org This reaction produces a mixture of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. libretexts.orggoogle.comnih.gov Once separated, the pure enantiomer of the original compound is regenerated by removing the resolving agent.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times, thus achieving separation. researchgate.netrsc.org This method is widely used for both determining the enantiomeric purity (enantiomeric excess) of a sample and for preparative-scale separation.

Conformational Preferences of the Oxabicyclo[3.1.0]hexane Core

The 2-oxabicyclo[3.1.0]hexane core is inherently rigid, and its conformational landscape is dominated by a preference for a boat-like conformation of the five-membered ring. uni-kiel.de This is a general trend observed in bicyclo[3.1.0]hexane systems, where the chair conformation is destabilized by steric interactions. uni-kiel.de Theoretical studies using ab initio computations have corroborated this, showing that the boat form is more stable than the chair form for the parent 6-oxabicyclo[3.1.0]hexane.

The puckering of the five-membered ring in such systems can be described by the concept of pseudorotation, which is particularly useful in characterizing the conformations of nucleoside analogues containing this scaffold. researchgate.net The fusion of the cyclopropane ring effectively "locks" the conformation of the tetrahydrofuran ring into specific regions of the pseudorotational cycle, typically designated as "North" or "South" conformations. researchgate.netnih.gov These locked conformations are critical in the design of pharmacologically active molecules as they can mimic the specific sugar puckers required for binding to biological targets. researchgate.netnih.gov

Parameter Description Typical Values/Observations
Ring Conformation Preferred geometry of the five-membered ring.Predominantly a boat-like conformation. uni-kiel.de
Pseudorotation Describes the puckering of the five-membered ring.Conformations are often locked in "North" or "South" regions. researchgate.netnih.gov
Stability Relative energy of different conformers.The boat form is energetically favored over the chair form.

Influence of Substituents on Ring Conformation

For this compound, the hydroxymethyl group at the 6-position, which is part of the cyclopropane ring, introduces steric and electronic effects that can influence the puckering of the tetrahydrofuran ring. The stable conformation is typically one where the smallest group on a substituted carbon of the cyclopropane ring orients inward. nih.gov While specific computational studies on this compound are not extensively available, it is understood that bulky substituents will favor positions that minimize steric strain. For instance, in related systems, bulky endo substituents can favor a chair conformation of the five-membered ring. uni-kiel.de

Substituent Position Influence on Conformation Example
Anomeric CarbonDictates "North" or "South" locked conformations in nucleoside analogues. nih.govNucleobase attachment. nih.gov
Cyclopropane RingSteric bulk can influence the puckering of the five-membered ring.The hydroxymethyl group in this compound.
Five-membered RingBulky substituents can shift the conformational equilibrium. uni-kiel.deDiethyl groups at the 3-position can favor a chair conformation. uni-kiel.de

Conformational Restriction and Locked Systems

The 2-oxabicyclo[3.1.0]hexane scaffold is a prime example of a conformationally restricted system. nih.gov The fusion of the three-membered cyclopropane ring with the five-membered tetrahydrofuran ring severely limits the flexibility of the latter. nih.gov This inherent rigidity has been extensively exploited in medicinal chemistry to synthesize "conformationally locked" nucleoside analogues. researchgate.net These analogues are held in specific "North" or "South" puckered conformations, which correspond to the two most common sugar conformations found in natural nucleic acids. researchgate.net

By locking the conformation, researchers can investigate the specific conformational requirements for enzyme-substrate interactions. researchgate.net For example, certain enzymes may preferentially bind to nucleosides in a "North" conformation, and a locked analogue can confirm this hypothesis. researchgate.net The rigidity of the 6-oxobicyclo[3.1.0]hexane scaffold, a related system, has been used to create prototypes of conformationally locked deoxynucleosides in the North hemisphere of the pseudorotational cycle. researchgate.net

Locked Conformation Pseudorotational Hemisphere Significance
NorthCorresponds to the C3'-endo pucker in nucleosides. researchgate.netUsed to probe enzyme binding preferences. researchgate.net
SouthCorresponds to the C2'-endo pucker in nucleosides. researchgate.netImportant for understanding DNA and RNA structure and recognition.

Correlation of Conformation with Reactivity

The fixed conformation of the 2-oxabicyclo[3.1.0]hexane system has a direct impact on its chemical reactivity. The spatial arrangement of substituents and functional groups, dictated by the ring's pucker, can influence the stereochemical outcome of reactions. For instance, in the synthesis of nucleoside analogues, the locked conformation of the scaffold can direct the stereoselective introduction of the nucleobase.

In a broader sense, the conformational rigidity can affect the accessibility of certain reactive sites. For example, an endo-oriented substituent may be sterically hindered from reacting with a bulky reagent, while an exo-oriented substituent would be more accessible. This principle is fundamental in stereoselective synthesis.

Furthermore, the stability of the 2-oxabicyclo[3.1.0]hexane ring system itself can be influenced by its conformation. In certain substituted pyrimidine (B1678525) nucleosides built on this scaffold, the locked conformation can lead to instability, resulting in intramolecular epoxide ring-opening reactions. researchgate.net This highlights a direct link between the conformation of the ring system and its chemical reactivity and stability. researchgate.net

Conformational Feature Impact on Reactivity Example
Locked "North" or "South" PuckerDirects stereoselective reactions.Glycosylation reactions in the synthesis of nucleoside analogues.
Steric AccessibilityHinders or facilitates reactions at specific positions.Reactions of endo vs. exo substituents.
Ring StrainCan lead to ring-opening reactions. researchgate.netIntramolecular epoxide ring-opening in pyrimidine nucleoside analogues. researchgate.net

Mechanistic Investigations of Reactions Involving 2 Oxabicyclo 3.1.0 Hexan 6 Yl Methanol

Elucidation of Reaction Pathways for Cyclopropane (B1198618) Formation

The formation of the 2-oxabicyclo[3.1.0]hexane core, specifically the cyclopropane ring, is commonly achieved through the Simmons-Smith reaction. mdpi.comwikipedia.orgorganicchemistrytutor.com This reaction involves the cyclopropanation of an allylic alcohol precursor, such as a derivative of 2,5-dihydrofuran (B41785). The reaction proceeds via a zinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324). mdpi.comwikipedia.orgresearchgate.net

Computational studies, using methods like the B3LYP hybrid density functional method, have shown that the reaction of the Simmons-Smith reagent with an alkene can theoretically proceed through two competing pathways: methylene (B1212753) transfer and carbometalation. nih.gov For zinc carbenoids, the methylene transfer pathway is significantly faster and thus the experimentally feasible route. nih.gov A key feature in the cyclopropanation of allylic alcohols is the directing effect of the hydroxyl group. stackexchange.comorganic-chemistry.orgpurdue.edu The oxygen atom of the alcohol coordinates to the zinc atom of the carbenoid, delivering the methylene group to the same face of the double bond as the hydroxyl group, which results in a high degree of diastereoselectivity. nih.govstackexchange.comorganic-chemistry.org

The transition state of the Simmons-Smith cyclopropanation is often described as having a "butterfly" shape. mdpi.com In this concerted process, the methylene group is transferred from the zinc carbenoid to the alkene, forming two new carbon-carbon bonds simultaneously. mdpi.commasterorganicchemistry.com For allylic alcohol substrates, the transition state involves the coordination of the hydroxyl group's oxygen to the zinc atom. stackexchange.com This interaction not only accelerates the reaction but also dictates the stereochemical outcome. nih.gov Theoretical calculations suggest a five-centered bond alternation in the transition state as a facile pathway for this directed reaction. nih.gov This model accurately rationalizes the high diastereoselectivity observed in the formation of compounds like {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol from their corresponding allylic alcohol precursors. nih.gov

Mechanism of Epoxide Ring Opening Reactions

The fused oxirane ring in this compound is susceptible to nucleophilic ring-opening reactions, a characteristic driven by the significant ring strain inherent in the three-membered ether ring (approximately 13 kcal/mol). libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com These reactions can be initiated under both acidic and basic conditions, leading to a variety of functionalized cyclopentane (B165970) derivatives. libretexts.orgscience.gov

The regiochemical outcome of the ring-opening reaction is highly dependent on the catalytic conditions employed.

Acidic Catalysis : Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, which enhances its leaving group ability. masterorganicchemistry.comchimia.ch The nucleophile then attacks one of the adjacent carbons. In cases of unsymmetrical epoxides, the attack preferentially occurs at the more substituted carbon atom. libretexts.orgchemistrysteps.com This regioselectivity is attributed to the development of a partial positive charge on the carbon atoms in the transition state; the more substituted carbon can better stabilize this charge. libretexts.orgchemistrysteps.com

Basic Catalysis : In the presence of a strong nucleophile under basic or neutral conditions, the reaction proceeds via a direct SN2 attack on one of the epoxide carbons. masterorganicchemistry.comyoutube.com Due to steric hindrance, the nucleophile attacks the less substituted carbon atom. masterorganicchemistry.comchemistrysteps.com The reaction is driven by the release of ring strain, as the alkoxide formed is typically a poor leaving group. libretexts.orgchemistrysteps.com A subsequent protonation step yields the final alcohol product. masterorganicchemistry.com

Table 1: Regioselectivity of Epoxide Ring Opening
ConditionInitial StepSite of Nucleophilic AttackDriving ForceMechanism Type
Acidic (e.g., H3O+)Protonation of Epoxide OxygenMore Substituted CarbonFormation of a good leaving group (protonated alcohol)SN1-like / Borderline SN2
Basic (e.g., RO-)Direct Nucleophilic AttackLess Substituted (Sterically less hindered) CarbonRelease of Ring StrainSN2

The precise nature of the bond-breaking and bond-forming events in epoxide ring-opening distinguishes the mechanisms.

Under Basic Conditions : The base-catalyzed ring opening is generally considered a synchronous process, consistent with an SN2 mechanism. masterorganicchemistry.comchemistrysteps.com The nucleophile attacks the carbon atom at the same time as the carbon-oxygen bond breaks, proceeding through a single transition state. chemistrysteps.com

Under Acidic Conditions : The mechanism is more complex and often described as a hybrid between SN1 and SN2, sometimes termed a "borderline" case. libretexts.orgchimia.ch After the initial protonation of the oxygen, the carbon-oxygen bond begins to weaken and lengthen before the nucleophile attacks. libretexts.org This creates a transition state with significant carbocationic character, but a discrete, fully-formed carbocation intermediate is generally not involved. libretexts.orgchemistrysteps.com The process retains SN2 character, as the nucleophile typically attacks from the backside, leading to an inversion of stereochemistry at the site of attack. chimia.ch

Mechanistic Aspects of Functional Group Transformations

The primary alcohol of the methanol (B129727) group (-CH2OH) on the this compound scaffold can undergo various standard functional group transformations. The mechanisms of these reactions follow well-established principles of organic chemistry.

Oxidation : The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The specific mechanism depends on the reagent used (e.g., Swern oxidation, Dess-Martin periodinane, or chromium-based reagents). For instance, a Swern oxidation would proceed through an alkoxy-sulfonium ylide intermediate which undergoes intramolecular elimination to form the aldehyde.

Esterification : Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, proceeds via protonation of the carboxylic acid carbonyl, nucleophilic attack by the alcohol, and subsequent dehydration. Alternatively, acylation with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) involves the formation of a more reactive acylpyridinium intermediate.

Conversion to Halides/Sulfonates : The hydroxyl group can be converted into a better leaving group. Reaction with tosyl chloride (TsCl) in pyridine yields a tosylate ester through nucleophilic attack of the alcohol on sulfur. Conversion to an alkyl halide using reagents like SOCl2 or PBr3 follows SN2-type mechanisms, often involving intermediate chlorosulfite or phosphite (B83602) esters.

These transformations provide access to a wider range of derivatives for further synthetic applications. researchgate.netuni-regensburg.de

Kinetic and Thermodynamic Considerations in Reaction Control

The outcome of reactions involving this compound can often be understood by considering the principles of kinetic and thermodynamic control. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Kinetic Control : Reactions under kinetic control are governed by the relative rates of competing pathways; the product that is formed fastest will predominate. libretexts.org This is typically favored at lower temperatures, where reactions are effectively irreversible. libretexts.org The base-catalyzed ring-opening of the epoxide is a classic example of kinetic control. The nucleophile attacks the sterically less hindered carbon because the activation energy for this pathway is lower, leading to the kinetically favored product. masterorganicchemistry.comchemistrysteps.com

Thermodynamic Control : Under thermodynamic control, the product distribution reflects the relative stability of the products. masterorganicchemistry.com This is favored under conditions that allow for reversibility, such as higher temperatures, enabling an equilibrium to be established. wikipedia.orgmasterorganicchemistry.com The acid-catalyzed ring-opening of epoxides has elements of both kinetic and thermodynamic considerations. The preference for attack at the more substituted carbon is due to the lower activation energy of the transition state that has more stable, carbocation-like character. libretexts.org The significant release of ring strain (approx. 13 kcal/mol) provides a strong thermodynamic driving force for the ring-opening process in general, making it largely irreversible under most conditions. masterorganicchemistry.com

Table 2: Factors Influencing Reaction Control in Epoxide Ring Opening
FactorKinetic Control (Base-Catalyzed)Thermodynamic/Kinetic Control (Acid-Catalyzed)
Temperature Generally favored at lower temperatures.Can occur over a range of temperatures.
Reversibility Effectively irreversible.Ring-opening is generally irreversible due to strain release.
Governing Factor Rate of reaction (lower activation energy).Stability of the transition state.
Major Product Product from attack at the less hindered carbon.Product from attack at the more substituted carbon.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure of a molecule and predicting its spectroscopic characteristics. These calculations solve the Schrödinger equation for a given arrangement of atoms, providing information about the molecule's energy and electronic distribution.

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This process is crucial for determining the most stable structure of a molecule. For {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol, this would involve defining an initial guess for the geometry and then using a quantum chemical method, such as Density Functional Theory (DFT), to iteratively adjust the atomic coordinates until the forces on all atoms are close to zero.

DFT methods, particularly with functionals like B3LYP or M06-2X and basis sets such as 6-311++G**, are commonly employed for accurate geometry optimizations of organic molecules. rsc.org For the bicyclo[3.1.0]hexane system, such calculations have been instrumental in determining the relative stabilities of different conformations. rsc.org The strain energy of the parent hydrocarbon, bicyclo[3.1.0]hexane, has been computed using DFT (M062X) to be approximately 32.4 kcal/mol, a factor that significantly influences its geometry and reactivity.

The optimized geometry of this compound would provide precise bond lengths, bond angles, and dihedral angles. These parameters are critical for understanding the steric and electronic interactions within the molecule, including the orientation of the hydroxymethyl group relative to the bicyclic core.

Once an optimized geometry is obtained, quantum chemical calculations can be used to predict various spectroscopic parameters. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application, as it allows for the comparison of theoretical structures with experimental data.

The process typically involves calculating the magnetic shielding tensors for each nucleus in the molecule using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. The calculated shieldings are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). While machine learning approaches are emerging for the accurate prediction of 1H NMR chemical shifts, DFT remains a popular quantum mechanical method for this purpose. nih.govmdpi.com

For this compound, predicted ¹H and ¹³C NMR chemical shifts would aid in the assignment of experimental spectra and could help in confirming the dominant conformation in solution. The accuracy of these predictions is sensitive to the chosen computational method and the inclusion of solvent effects, often modeled using implicit continuum polarization models. rsc.org

Conformational Analysis using Computational Methods

The bicyclic nature of this compound imposes significant conformational constraints. However, the five-membered tetrahydrofuran (B95107) ring can still exhibit a degree of flexibility. Computational methods are essential for exploring the possible conformations and their relative energies.

Molecular mechanics (MM) methods offer a computationally less expensive approach to explore the conformational space of molecules. These methods use classical force fields to model the potential energy of a system as a function of its atomic coordinates. A systematic search of the conformational space can identify low-energy conformers.

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape and identify the most populated conformational states. Such simulations have been applied to study the conformational preferences of related furanoside systems. researchgate.net For this compound, MD simulations could reveal the flexibility of the hydroxymethyl side chain and the puckering of the five-membered ring.

DFT calculations provide a more accurate description of the conformational energy landscape. By performing geometry optimizations on various starting structures, it is possible to locate all the stable conformers (local minima) and the transition states that connect them.

Studies on the parent bicyclo[3.1.0]hexane system and its derivatives have consistently shown that boat-like conformers are significantly more stable than chair-like conformers. rsc.org Ab initio calculations on 6-oxabicyclo[3.1.0]hexane also indicate that the boat form is more stable. oup.com For a substituted derivative, extensive conformational searches at the B3LYP/6-311++G** level identified the number and strength of intramolecular hydrogen bonds as dominant factors in the relative stability among different conformers. rsc.orgresearchgate.net A potential energy surface scan can be used to map the complete conformational space of the bicyclo[3.1.0]hexane ring. For this compound, DFT calculations would be crucial in confirming the preference for a boat-like conformation of the bicyclic core and in determining the rotational preferences of the hydroxymethyl group.

Reaction Mechanism Prediction and Validation

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. While specific computational studies on the reaction mechanisms of this compound are not readily found in the literature, the methodologies can be applied to understand its potential reactivity.

For instance, DFT calculations could be used to explore the mechanism of reactions involving the opening of the strained cyclopropane (B1198618) ring or reactions at the hydroxyl group. By locating the transition state structures and calculating the intrinsic reaction coordinate (IRC), the entire reaction pathway from reactants to products can be mapped out. Such calculations have been used to investigate the cycloisomerization of enynones to form bicyclo[3.1.0]hexanes, providing insights into the reaction pathways. rsc.org

For this compound, theoretical studies could predict the regioselectivity and stereoselectivity of its reactions, providing valuable information for synthetic planning and for understanding its chemical behavior.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which represents the highest energy point along the reaction pathway. Computational methods are employed to locate these unstable structures on the potential energy surface. For reactions involving the formation or transformation of this compound, such as the key cyclopropanation step, transition state searches are crucial.

One of the most common methods for forming the bicyclo[3.1.0]hexane core is the Simmons-Smith cyclopropanation. Mechanistic studies of this reaction suggest a "butterfly-shaped" transition state. mdpi.com In this concerted process, the zinc carbenoid and the alkene (in this case, a dihydrofuran precursor) come together, and the new carbon-carbon bonds are formed simultaneously as the zinc-carbon and carbon-iodine bonds break. mdpi.com

Table 1: Hypothetical Computational Analysis of a Key Synthetic Step

Parameter Description
Reactants 2,5-Dihydrofuran-3-methanol and a Simmons-Smith reagent (e.g., ICH₂ZnI)
Transition State A computed butterfly-like structure where the methylene (B1212753) group is transferred to the double bond.

| Products | this compound and ZnI₂ |

Once a transition state structure is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state downhill to both the reactants and the products. A successful IRC calculation confirms that the identified transition state correctly connects the desired reactants and products, validating the proposed mechanistic step.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry is instrumental in predicting the regioselectivity and stereoselectivity of reactions. By calculating the energies of different possible transition states, chemists can predict which pathway is more favorable and therefore which isomer will be the major product.

In the synthesis of substituted 2-oxabicyclo[3.1.0]hexane systems, selectivity is paramount. For example, in the cyclopropanation of a substituted dihydrofuran, the attacking reagent can approach from different faces of the double bond, leading to different stereoisomers. The presence of substituents, such as the hydroxymethyl group, can sterically or electronically favor one approach over the other. Computational models can quantify these effects by comparing the activation energies of the competing pathways. The transition state with the lower calculated energy corresponds to the kinetically favored product.

Similarly, in ring-opening reactions of the cyclopropane ring, regioselectivity becomes a key question. acs.org The cleavage of the distal C-C bond versus the proximal C-C bonds can be influenced by catalysts or substituents. acs.org Density Functional Theory (DFT) studies on similar systems have been used to investigate the mechanism and regioselectivity of such transformations, often involving metal catalysts like palladium or gold. acs.org By modeling the intermediates and transition states for different possible cleavage pathways, the likely outcome can be predicted.

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.com These orbitals have distinct energy levels, and their electrons dictate the molecule's chemical and physical properties. The most important orbitals for predicting reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). imperial.ac.uk

FMO analysis is particularly useful for understanding pericyclic reactions, cycloadditions, and reactions with nucleophiles or electrophiles. The theory posits that reactivity is dominated by the interaction between the HOMO of one reactant and the LUMO of the other. imperial.ac.uk

The HOMO acts as the electron donor.

The LUMO acts as the electron acceptor.

For this compound, FMO analysis can predict its behavior in various reactions. For instance, in a reaction with an electrophile, the electrophile's LUMO would interact with the HOMO of the bicyclic compound. The location of the HOMO's highest density on the molecule would indicate the likely site of electrophilic attack. Conversely, in a reaction with a nucleophile, the nucleophile's HOMO would interact with the LUMO of this compound, with the reaction occurring at the atom where the LUMO has its largest coefficient.

Table 2: Conceptual FMO Properties for this compound

Molecular Orbital Role in Reactions Predicted Location of High Electron Density
HOMO Nucleophilic center (electron-donating) Likely concentrated on the oxygen atom of the ether or the hydroxyl group due to lone pairs.

| LUMO | Electrophilic center (electron-accepting) | Likely distributed around the strained C-C bonds of the cyclopropane ring and the C-O bonds. |

The energy gap between the HOMO and LUMO also provides insight into the molecule's stability and reactivity. A small HOMO-LUMO gap generally indicates higher reactivity.

Retrosynthesis Modeling and AI-Driven Synthetic Pathway Prediction

Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available starting materials. kyoto-u.ac.jp Traditionally a manual process reliant on expert knowledge, it is increasingly being augmented by computational tools and Artificial Intelligence (AI).

For a complex target like this compound, an AI retrosynthesis tool would work by:

Inputting the Target: The structure of this compound is provided to the model.

Predicting Disconnections: The AI suggests potential bond-breaking transformations based on learned chemical rules and patterns. For this molecule, likely suggestions would involve opening the cyclopropane ring or cleaving the ether linkage, leading back to precursors like dihydrofurans or functionalized cyclopentenes.

Evaluating Pathways: The system can generate multiple potential synthetic routes, which can then be evaluated by chemists for feasibility, cost, and efficiency. engineering.org.cn

These AI models can uncover novel or non-intuitive synthetic routes that might be overlooked by human chemists, accelerating the process of chemical synthesis design.

Applications of 2 Oxabicyclo 3.1.0 Hexan 6 Yl Methanol and Its Analogues in Organic Synthesis

Role as a Versatile Chiral Building Block

{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol and its structural relatives are prized as versatile chiral building blocks in synthetic organic chemistry. The rigid bicyclo[3.1.0]hexane framework, which features a fused cyclopropane (B1198618) and tetrahydrofuran (B95107) ring system, imparts a high degree of stereochemical control in subsequent chemical transformations. This conformational constraint is a key feature that allows for the predictable introduction of new stereocenters, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The presence of a primary hydroxyl group provides a convenient handle for a wide array of chemical modifications, further enhancing its synthetic utility.

The synthesis of these chiral building blocks often employs stereoselective methods, such as the Simmons-Smith cyclopropanation of unsaturated sugar derivatives, to establish the key bicyclic core. This approach allows for the preparation of specific enantiomers, which are crucial for studying and eliciting precise biological responses. The inherent strain of the cyclopropane ring can also be exploited in ring-opening reactions to generate highly functionalized cyclopentane (B165970) derivatives with defined stereochemistry.

Synthesis of Conformationally Restricted Nucleoside Analogues

One of the most significant applications of this compound and its analogues is in the synthesis of conformationally restricted nucleoside analogues. These modified nucleosides are of great interest in the development of antiviral and anticancer agents, as well as in the study of nucleic acid structure and function.

Modification of Sugar Moieties in Nucleosides

The furanose ring of natural nucleosides is flexible and exists in a dynamic equilibrium between different puckered conformations, typically described as North (C3'-endo) and South (C2'-endo). By replacing the natural sugar with the rigid 2-oxabicyclo[3.1.0]hexane scaffold, chemists can "lock" the sugar moiety into a specific conformation. This modification provides valuable tools to investigate the conformational requirements of enzymes that process nucleic acids, such as polymerases and kinases.

The synthesis of these analogues typically involves the glycosylation of a purine (B94841) or pyrimidine (B1678525) base with an appropriately activated derivative of this compound. Various synthetic strategies have been developed to control the stereochemistry of the glycosidic bond formation, leading to either the natural β-anomers or the unnatural α-anomers.

Analogue Type Key Synthetic Strategy Resulting Conformation
Purine Nucleoside AnaloguesMitsunobu coupling of the bicyclic alcohol with purine bases.Locked North or South depending on the stereochemistry of the bicyclic precursor.
Pyrimidine Nucleoside AnaloguesGlycosylation reactions followed by deprotection.Can be prone to intramolecular epoxide ring-opening.

Impact of Locked Conformations on Nucleic Acid Chemistry

Incorporating conformationally locked nucleosides into oligonucleotides has a profound impact on the properties of the resulting nucleic acid duplexes. The rigid sugar mimic pre-organizes the phosphate (B84403) backbone, which can lead to enhanced binding affinity for complementary RNA and DNA strands. This increased affinity is a desirable property for antisense oligonucleotides and other nucleic acid-based therapeutics.

Biophysical studies have shown that the effect on duplex stability depends on whether the bicyclic sugar is locked in a North (RNA-like) or South (DNA-like) conformation. Oligonucleotides containing North-locked analogues often exhibit increased thermal stability when hybridized to RNA targets. In contrast, the incorporation of South-locked analogues into a standard B-DNA duplex can sometimes lead to unexpected conformational equilibria. These studies provide valuable insights into the intricate relationship between sugar pucker and nucleic acid structure and stability.

Key Findings from Biophysical Studies:

Conformation Effect on Duplex Stability Thermodynamic Impact
North (RNA-like)Generally increases thermal stability of DNA-RNA duplexes.Favorable enthalpy changes.
South (DNA-like)Can lead to conformational heterogeneity in DNA-DNA duplexes.Complex thermodynamic profiles.

Precursor to Complex Polycyclic Natural Products

The strained bicyclic system of this compound and its analogues also makes them attractive starting materials for the synthesis of complex polycyclic natural products. The strategic opening of the cyclopropane or tetrahydrofuran ring can unveil a variety of functionalized carbocyclic or heterocyclic frameworks.

Strategies for Incorporation into Advanced Intermediates

A key strategy for utilizing these building blocks in natural product synthesis involves the regioselective and stereoselective ring-opening of the bicyclic system. This can be achieved through various methods, including acid- or base-mediated reactions, transition metal catalysis, or radical-mediated processes. The resulting intermediates, often highly functionalized cyclopentanes or cyclohexanes, can then be elaborated into the core structures of complex natural products.

For instance, the electrocyclic ring-opening of related gem-dihalocyclopropanes, followed by a π-allyl cation cyclization, has been used to construct hydroindole moieties found in various alkaloids. While not directly starting from this compound, this illustrates the potential of the bicyclo[3.1.0]hexane framework in cascade reactions to rapidly build molecular complexity.

Examples in Total Synthesis Efforts

While specific examples detailing the direct use of this compound in the total synthesis of complex polycyclic natural products are not extensively documented in readily available literature, the synthetic utility of closely related structures is evident. For example, the total synthesis of the anti-leukemic diterpene natural product EBC-329 was accomplished starting from 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione. rsc.org This synthesis highlights the potential of the 3-oxabicyclo[3.1.0]hexane core as a versatile starting material for constructing complex molecular architectures. The strategic manipulations of this bicyclic precursor allowed for the efficient assembly of the intricate polycyclic framework of the natural product. This example underscores the latent potential of this compound and its derivatives as valuable precursors in the broader field of natural product total synthesis.

Synthesis of Heterocyclic Compounds

The 2-oxabicyclo[3.1.0]hexane core is a prominent template for the synthesis of various heterocyclic compounds, most notably nucleoside analogues. By mimicking the tetrahydrofuran ring of natural nucleosides, this scaffold introduces conformational rigidity, which is a valuable strategy in drug design to enhance binding affinity and biological activity. nih.gov

Researchers have developed multi-step synthetic routes to produce nucleoside analogues containing the five naturally occurring nucleic acid bases built upon the 2-oxabicyclo[3.1.0]hexane scaffold. researchgate.net A key strategy involves the preparation of a pivotal isocyanate intermediate from a carboxylic acid precursor on the bicyclic frame. nih.gov This isocyanate is then reacted with lithium salts of acrylic amides to construct the pyrimidine bases, ultimately yielding uridine (B1682114) and thymidine (B127349) analogues after cyclization and deprotection steps. nih.gov For instance, the uracil (B121893) and thymidine precursors were obtained in 34% and 41% yield, respectively, through this method. nih.gov

The synthesis of purine derivatives has also been explored. In one approach, a Mitsunobu reaction was employed to couple a 6-oxabicyclo[3.1.0]hexanol derivative with 2-amino-6-benzyloxypurine. Subsequent deprotection via catalytic hydrogenation afforded the desired guanosine (B1672433) analogue in 80% yield. However, the synthesis of pyrimidine derivatives using this specific scaffold proved challenging due to the tendency of the epoxide ring to undergo facile intramolecular ring-opening reactions, leading to the formation of different heterocyclic systems.

Beyond nucleosides, the scaffold is useful for creating other heterocyclic structures. For example, derivatives of this compound have been used to synthesize ligands for histamine (B1213489) receptors, incorporating heterocycles like oxazole. uni-regensburg.de Another application involves the visible-light-mediated oxidative ring expansion of related anellated cyclopropanes to generate fused endoperoxides, a class of heterocyclic compounds investigated for their antimalarial activity. rsc.org

Table 1: Synthesis of Heterocyclic Compounds from 2-Oxabicyclo[3.1.0]hexane Analogues

Target Heterocycle Key Intermediate/Analogue Reaction Type Reference
Pyrimidine Nucleosides (Uracil, Thymine) 2-Oxabicyclo[3.1.0]hexane-1-isocyanate Curtius rearrangement followed by cyclization nih.gov
Purine Nucleosides (Guanosine) (±)-cis-6-Oxabicyclo[3.1.0]hexan-2-ol Mitsunobu reaction
Oxazole derivatives (1S,3R,5S,6S)-methyl 3-(oxazol-5-yl)-2-oxabicyclo[3.1.0]hexane-6-carboxylate Not specified uni-regensburg.de

Development of Specialized Organic Reagents

The unique structural features of the 2-oxabicyclo[3.1.0]hexane framework have led to its use not just as a starting material but also as a precursor for specialized organic reagents and synthons. These reagents are designed to introduce the conformationally constrained bicyclic motif into larger molecules, thereby imparting specific stereochemical and conformational properties.

A primary example is the conversion of carboxylic acid derivatives of the scaffold into reactive isocyanate intermediates. nih.gov The carboxylic acid is first treated with diphenylphosphorylazide (DPPA) and triethylamine (B128534) to form an acyl azide (B81097) via a Curtius rearrangement. This intermediate can be isolated or used in situ to react with various nucleophiles. For instance, reaction with benzyl (B1604629) alcohol yields a stable benzyl carbamate, while reaction with lithium salts of acrylic amides serves as a key step in building pyrimidine rings for nucleoside synthesis. nih.gov This positions the isocyanate as a specialized synthon for introducing a protected amino group at a stereodefined center on the scaffold, which is crucial for constructing the glycosidic bond equivalent in nucleoside analogues.

Furthermore, the hydroxyl group in this compound and related alcohol analogues allows them to function as specialized nucleophilic building blocks. They are particularly effective in reactions that require precise stereochemical control, such as the Mitsunobu reaction. In this context, the bicyclic alcohol is coupled with an acidic component, like a protected nucleobase (e.g., N3-benzoylthymine), in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate. This reaction proceeds with inversion of configuration at the alcohol carbon, providing a reliable method for attaching the rigid scaffold to other molecular fragments with high stereoselectivity. The bicyclic alcohol thus acts as a specialized reagent for introducing the conformationally locked pseudosugar unit.

Table 2: Specialized Reagents Derived from the 2-Oxabicyclo[3.1.0]hexane Scaffold

Reagent/Intermediate Precursor Method of Generation Application in Synthesis Reference
2-Oxabicyclo[3.1.0]hexan-1-isocyanate 2-Oxabicyclo[3.1.0]hexane-1-carboxylic acid Curtius rearrangement (using DPPA) Synthesis of ureas and acylureas; construction of pyrimidine nucleobases nih.gov

Future Research Directions and Perspectives for 2 Oxabicyclo 3.1.0 Hexan 6 Yl Methanol Research

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and sustainable methods for constructing the 2-oxabicyclo[3.1.0]hexane core is a primary objective for future research. While classical methods like the Simmons-Smith cyclopropanation of dihydrofuran precursors have been utilized, there is a significant opportunity to explore more atom-economical and environmentally benign strategies. researchgate.netmdpi.com Future efforts should focus on catalytic approaches that minimize waste and avoid stoichiometric reagents.

Key areas for exploration include:

Transition-Metal Catalyzed Cyclopropanation: Investigating intramolecular cyclopropanation of appropriately substituted allyl or vinyl ethers using catalysts based on rhodium, copper, or palladium could offer direct access to the bicyclic system.

Organocatalytic Approaches: The development of enantioselective organocatalytic methods, such as those employing aminocatalysis or Brønsted acid catalysis, could provide a metal-free alternative for constructing the chiral scaffold.

Flow Chemistry: Implementing continuous flow processes for the synthesis of {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol and its precursors could enhance safety, scalability, and reaction efficiency.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could offer highly selective and sustainable pathways to the target molecule.

Synthetic StrategyPotential AdvantagesKey Research Challenges
Catalytic Intramolecular Cyclopropanation High atom economy, potential for stereocontrol.Catalyst development, precursor synthesis.
Tandem Oxidative Cyclization Rapid assembly of the bicyclic ether from acyclic precursors. nih.govControl of selectivity, optimization of reaction conditions.
Photochemical Cycloadditions Access to unique reactivity and bond formations. acs.orgacs.orgUnderstanding and controlling reaction pathways, scalability.
Flow Chemistry Synthesis Improved safety, scalability, and process control.Reactor design, optimization of flow parameters.

Development of New Catalytic and Stereoselective Transformations

Achieving precise control over the stereochemistry of the this compound framework is critical, as its biological activity is often dependent on the spatial arrangement of its functional groups. nih.gov Future research will likely focus on the development of novel catalytic systems that can deliver high levels of diastereoselectivity and enantioselectivity.

Promising avenues include:

Asymmetric Dual Catalysis: Combining transition metal catalysis with chiral organocatalysis could enable highly enantioselective cyclopropanation reactions to form the bicyclic core. nih.gov

Chiral Lewis Acid Catalysis: The use of chiral Lewis acids could control the stereochemical outcome of key bond-forming reactions, such as cycloadditions or rearrangements, in the synthetic sequence.

Directed Catalysis: Substrate-directing groups could be employed to guide catalysts to specific sites on a precursor molecule, thereby controlling the stereoselectivity of the cyclization. Borane-catalyzed reductive cycloetherification is a potential strategy for creating stereodefined oxacycles. chemrxiv.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is a powerful tool for accelerating the discovery and optimization of synthetic routes and for predicting the reactivity of novel compounds. nih.gov The application of advanced computational modeling to this compound research can provide valuable insights that would be difficult to obtain through experimentation alone.

Future computational studies could focus on:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum mechanical methods to elucidate the mechanisms of existing and proposed synthetic reactions, allowing for rational optimization. ethz.ch

Catalyst Design: Computationally screening libraries of chiral ligands and catalysts to identify the most promising candidates for stereoselective transformations before committing to laboratory synthesis.

Reactivity Prediction: Modeling the frontier molecular orbitals and electrostatic potential of this compound to predict its reactivity towards various reagents and to uncover novel reaction pathways.

Conformational Analysis: Predicting the preferred conformations of derivatives and how they might interact with biological targets, aiding in the design of new bioactive molecules. acs.org

Investigation of Undiscovered Reactivity Patterns

The strained bicyclo[3.1.0]hexane system is known to undergo unique rearrangement and ring-opening reactions. nih.gov A systematic investigation into the reactivity of the this compound core could unveil novel transformations and provide access to a diverse range of new molecular scaffolds.

Areas ripe for exploration include:

Lewis Acid-Mediated Rearrangements: Studying the behavior of the compound in the presence of various Lewis acids could lead to skeletal rearrangements, providing access to different carbocyclic and heterocyclic frameworks.

Transition-Metal-Catalyzed Ring Opening: The selective opening of the cyclopropane (B1198618) or tetrahydrofuran (B95107) ring by transition metal catalysts could generate valuable synthetic intermediates with diverse functionalization patterns.

Radical Reactions: Investigating the reactivity of the system under radical conditions could uncover novel C-C and C-O bond-forming reactions.

Functionalization of the Methanol (B129727) Group: While the core is of primary interest, exploring transformations of the hydroxymethyl group can provide derivatives with tailored properties for various applications.

Expansion of Applications in Complex Molecular Architecture and Materials Science

The rigid, three-dimensional structure of this compound makes it an attractive building block for various applications beyond its current uses. Future research should aim to expand its utility in the synthesis of complex molecules and the development of new materials.

Potential application areas include:

Medicinal Chemistry: Incorporating the scaffold into novel drug candidates to create conformationally constrained analogues of known bioactive molecules, potentially leading to improved potency and selectivity. The bicyclo[3.1.0]hexane motif is present in various biologically active compounds, including HIV-1 protease inhibitors and glutamate (B1630785) receptor modulators. nih.govgoogle.com

Natural Product Synthesis: Utilizing the compound as a chiral building block in the total synthesis of complex natural products. acs.org

Materials Science: Employing this compound as a monomer for the synthesis of novel polymers. The rigid bicyclic structure could impart unique thermal and mechanical properties to the resulting materials.

Chemical Probes: Developing functionalized derivatives that can be used as probes to study biological processes or as ligands for catalysis.

Q & A

Basic Research Questions

What are the key structural features and nomenclature conventions for {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol?

Methodological Answer:
The compound features a bicyclic scaffold comprising a fused oxirane (epoxide) and cyclopropane ring system. The IUPAC name follows bicyclo numbering rules, where "2-Oxa" denotes the oxygen atom at position 2, and "methanol" indicates the hydroxymethyl group at position 6. Structural confirmation relies on NMR (e.g., 1^1H and 13^{13}C) and X-ray crystallography to resolve stereochemical ambiguities, particularly the spatial arrangement of the fused rings and substituents .

What synthetic strategies are effective for constructing the 2-oxabicyclo[3.1.0]hexane scaffold?

Methodological Answer:
Key approaches include:

  • Cyclopropanation via Simmons-Smith : Using diethylzinc and CH2_2I2_2 to form the cyclopropane ring from pre-oxidized precursors.
  • Epoxidation of Bicyclic Alkenes : Employing mCPBA or DMDO to introduce the oxygen atom.
  • Ring-Closing Metathesis : Grubbs catalyst-mediated closure of diene intermediates.
MethodYield RangeKey Reference Reaction Conditions
Simmons-Smith40-60%CH2_2I2_2, Et2_2Zn, 0°C → RT
Epoxidation50-75%mCPBA, CH2_2Cl2_2, -20°C
Metathesis30-50%Grubbs II, toluene, reflux

How can researchers characterize the stability of this compound under varying conditions?

Methodological Answer:

  • Thermal Stability : TGA/DSC to assess decomposition temperatures (typically >150°C for bicyclic ethers).
  • Acid/Base Sensitivity : Monitor ring-opening reactions via 1^1H NMR in HCl/NaOH solutions (pH 1–14).
  • Oxidative Resistance : Expose to H2_2O2_2 or O2_2 and track byproduct formation using LC-MS .

What spectroscopic techniques are critical for confirming the stereochemistry of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration (e.g., exo vs. endo substituents) .
  • NOESY NMR : Identifies spatial proximity of protons in rigid bicyclic systems.
  • Vibrational Circular Dichroism (VCD) : Assigns enantiomeric excess in chiral derivatives .

Advanced Research Questions

What challenges arise in enantioselective synthesis of this compound derivatives?

Methodological Answer:
The fused cyclopropane-epoxide system imposes steric constraints, complicating asymmetric catalysis. Strategies include:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce stereocontrol during cyclopropanation .
  • Enzymatic Resolution : Lipases (e.g., CAL-B) to hydrolyze racemic mixtures selectively .
  • Dynamic Kinetic Resolution : Combine transition-metal catalysts (e.g., Ru) with chiral ligands to invert configurations .

How does this compound serve as a template in drug discovery, particularly for enzyme inhibitors?

Methodological Answer:
The rigid bicyclic core mimics transition states in enzymatic reactions. Examples:

  • Kinase Inhibitors : Functionalize the methanol group with phosphonate moieties to target ATP-binding pockets.
  • Protease Substrates : Introduce fluorogenic tags (e.g., AMC) to monitor cleavage kinetics .

What role does this compound play in supramolecular chemistry?

Methodological Answer:
Its strained geometry enables host-guest interactions:

  • Cucurbituril Binding : The hydrophobic cavity accommodates the bicyclic moiety, studied via isothermal titration calorimetry (ITC).
  • Metal-Organic Frameworks (MOFs) : Coordinate with Zn2+^{2+} or Cu2+^{2+} to form porous networks for gas storage .

How can computational modeling predict reactivity trends in derivatives of this compound?

Methodological Answer:

  • *DFT Calculations (B3LYP/6-31G)**: Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • MD Simulations : Assess strain energy (∼15–20 kcal/mol) and its impact on ring-opening barriers .

How to resolve contradictory reports on the regioselectivity of ring-opening reactions?

Methodological Answer:
Divergent outcomes arise from reaction conditions:

  • Acidic Media : Protonation of the epoxide oxygen leads to carbocation formation, favoring trans products.
  • Nucleophilic Conditions : Polar aprotic solvents (e.g., DMF) stabilize SN2 pathways, yielding cis adducts.
ConditionRegioselectivityKey Evidence Source
H2_2SO4_4Trans-1,2-diol
KOH/EtOHCis-1,2-diol

What safety protocols are essential for handling this compound in advanced research?

Methodological Answer:

  • PPE : Nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods when heating or sonicating to avoid inhalation of vapors.
  • Waste Disposal : Neutralize with CaCO3_3 before aqueous disposal due to potential epoxide reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.